2,5-Dimethylpyrazolo[1,5-c]pyrimidin-7-amine
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Overview
Description
“2,5-Dimethylpyrazolo[1,5-c]pyrimidin-7-amine” is an aromatic heterocyclic compound with the molecular formula C8H10N4 and a molecular weight of 162.19 . It is a solid substance and is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for “2,5-Dimethylpyrazolo[1,5-c]pyrimidin-7-amine” is1S/C8H10N4/c1-5-3-7(9)12-8(10-5)4-6(2)11-12/h3-4,10H,1,9H2,2H3
. This indicates the presence of two nitrogen atoms at positions 1 and 3 of the six-membered ring. Physical And Chemical Properties Analysis
“2,5-Dimethylpyrazolo[1,5-c]pyrimidin-7-amine” is a solid substance . It has a molecular weight of 162.19 and is typically stored at room temperature .Scientific Research Applications
Anti-Inflammatory Applications
- A study conducted by Aggarwal et al. (2015) focused on the design of novel 2,5-diarylpyrazolo[1,5-a]pyrimidin-7-amines as COX-2 inhibitors. These compounds were synthesized and tested for their anti-inflammatory activity in vivo using a rat paw edema assay. The results indicated potent anti-inflammatory effects up to the 4th hour of the study (Aggarwal et al., 2015).
Supramolecular Structure Analysis
- Borbulevych (2010) performed X-ray crystallography to determine the structure of 5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one. The study revealed insights into hydrogen bonding and π–π stacking interactions in the crystal, contributing to understanding the compound’s supramolecular architecture (Borbulevych, 2010).
Antimicrobial Activity
- Sirakanyan et al. (2021) synthesized new cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-7-amines and evaluated their antimicrobial properties. Some compounds exhibited significant antimicrobial activity, highlighting the potential of pyrazolo[1,5-a]pyrimidin derivatives in antimicrobial research (Sirakanyan et al., 2021).
Synthesis Techniques
- Kaping et al. (2020) developed an efficient synthesis of pyrazolo[1,5-a]pyrimidine derivatives using ultrasound. This study provided insights into innovative synthesis methods for similar compounds (Kaping et al., 2020).
Anticancer Activity
- Abdellatif et al. (2014) explored the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives and tested them for antitumor activity. These compounds showed promising results against the MCF-7 human breast adenocarcinoma cell line, indicating their potential in cancer therapy (Abdellatif et al., 2014).
Serotonin Receptor Antagonism
- Ivachtchenko et al. (2011) synthesized a series of 3-sulfonyl-pyrazolo[1,5-a]pyrimidines and analyzed their antagonistic activity on the 5-HT6 serotonin receptor. This study contributes to the understanding of receptor-ligand interactions in neurological disorders (Ivachtchenko et al., 2011).
Safety And Hazards
properties
IUPAC Name |
2,5-dimethylpyrazolo[1,5-c]pyrimidin-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-5-3-7-4-6(2)11-12(7)8(9)10-5/h3-4H,1-2H3,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTDMBPKEIREKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=NN2C(=N1)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethylpyrazolo[1,5-c]pyrimidin-7-amine |
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